molecular formula C9H7FN2O B8524968 1-Hydroxy-3-(2-fluorophenyl)pyrazole

1-Hydroxy-3-(2-fluorophenyl)pyrazole

Cat. No.: B8524968
M. Wt: 178.16 g/mol
InChI Key: RYIUFHJHSRWPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-3-(2-fluorophenyl)pyrazole is a pyrazole derivative featuring a hydroxyl group at position 1 and a 2-fluorophenyl substituent at position 3 of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse biological activities, including antifungal, antiviral, and anticancer properties .

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

3-(2-fluorophenyl)-1-hydroxypyrazole

InChI

InChI=1S/C9H7FN2O/c10-8-4-2-1-3-7(8)9-5-6-12(13)11-9/h1-6,13H

InChI Key

RYIUFHJHSRWPMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C=C2)O)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The 2-fluorophenyl group at position 3 distinguishes this compound from analogues with para-fluorophenyl or other substituents. Evidence from pyrazole amide derivatives (e.g., compound 3p) highlights that para-fluorine on the phenyl ring enhances antiviral activity compared to electron-donating groups (e.g., methoxy) or even chlorine .

Table 1: Impact of Fluorophenyl Substituent Position on Activity

Compound Fluorine Position Core Structure Key Activity Reference
1-Hydroxy-3-(2-fluorophenyl)pyrazole Ortho Pyrazole (1-OH) Not reported -
Compound 3p (Molecules 2015) Para Pyrazole amide High antiviral
Penflufen () Pyrazole-5-F Pyrazole amide Antifungal

Functional Group Modifications

  • Hydroxyl vs. Amide Groups : The hydroxyl group at position 1 contrasts with amide-containing derivatives like penflufen (1-methyl, 5-fluoro pyrazole amide). Amide groups often enhance solubility and target binding in antifungal agents , whereas hydroxyl groups may improve hydrogen bonding but reduce metabolic stability.
  • Trifluoromethyl and Nitro Groups : Compounds like 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole () demonstrate that trifluoromethyl groups enhance lipophilicity and bioactivity, though their effects vary by position .

Table 2: Functional Group Influence on Bioactivity

Functional Group Compound Example Biological Activity Reference
1-Hydroxy Target compound Unknown -
Amide Penflufen Antifungal
Trifluoromethyl compound Not specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.